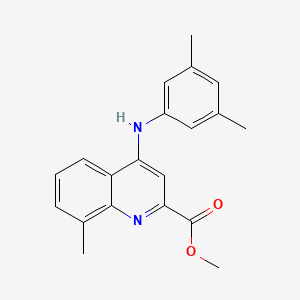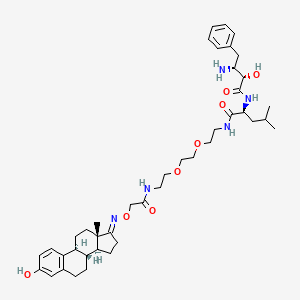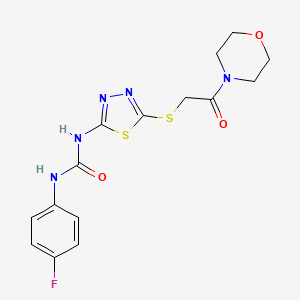![molecular formula C12H20N2O2 B2647299 N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide CAS No. 2224128-39-4](/img/structure/B2647299.png)
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide, also known as MPP+, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In
科学的研究の応用
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has been used in a variety of scientific research applications, including studies of Parkinson's disease, neurotoxicity, and mitochondrial dysfunction. In Parkinson's disease research, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is used to create animal models of the disease, as it has been shown to selectively damage dopaminergic neurons in the substantia nigra. This damage leads to the motor symptoms associated with Parkinson's disease, such as tremors and rigidity.
作用機序
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra. It does this by entering the cells via the dopamine transporter and inhibiting mitochondrial respiration. This inhibition leads to the production of reactive oxygen species and the eventual death of the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ are well-documented. In addition to its selective damage to dopaminergic neurons, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has also been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction. These effects are thought to contribute to the development of Parkinson's disease and other neurodegenerative disorders.
実験室実験の利点と制限
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying Parkinson's disease and other neurodegenerative disorders. However, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ also has limitations. It is a potent neurotoxin, and its use in animal models can raise ethical concerns. Additionally, its selectivity for dopaminergic neurons means that it may not accurately reflect the pathology of other neurodegenerative disorders.
将来の方向性
There are several future directions for research on N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the pathology of the disease. Another area of interest is the investigation of the role of oxidative stress and inflammation in the development of neurodegenerative disorders. Finally, there is ongoing research into the development of new compounds that can selectively target dopaminergic neurons without causing neurotoxicity.
Conclusion:
In conclusion, N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is a synthetic compound that has been widely studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a useful tool for studying Parkinson's disease and other neurodegenerative disorders. Ongoing research into the compound's future directions will continue to shed light on the complex mechanisms underlying these disorders.
合成法
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+ is synthesized by reacting 1-methyl-4-phenylpyridinium iodide with acrylonitrile. The resulting compound is then treated with hydrogen chloride to produce N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide+.
特性
IUPAC Name |
N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)13-10(3)12(16)14-8-6-5-7-9(14)2/h4,9-10H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJPZVQQTHPQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2647220.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)


![tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]-carbamate](/img/structure/B2647226.png)

![N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2647228.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2647231.png)

![4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2647233.png)
![N-[[4-butyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647234.png)
